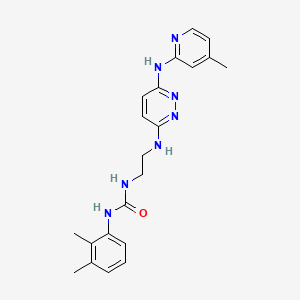

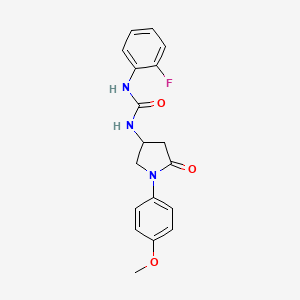

N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-1H-indole-6-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a complex organic molecule that contains several functional groups, including a thiophene ring, a pyridine ring, an indole ring, and a carboxamide group . It is a derivative of indole, which is a common structure in many natural products and pharmaceuticals .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the indole, thiophene, and pyridine rings, along with the carboxamide group . These groups would likely contribute to the compound’s physical and chemical properties .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the indole, thiophene, and pyridine rings, along with the carboxamide group, could affect its solubility, stability, and reactivity .科学的研究の応用

Cancer Research

N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103) is a related compound studied for its potential in cancer treatment. It's a selective histone deacetylase (HDAC) inhibitor, targeting HDACs 1-3 and 11, and shows promise in blocking cancer cell proliferation and inducing apoptosis. It has entered clinical trials for its anticancer properties (Zhou et al., 2008).

Antidepressant and Nootropic Agents

Research on N′-[(1Z)-(substituted aromatic) methylidene] pyridine-4-carbohydrazides and N-[3-chloro-2-(substituted aromatic)-4-oxoazetidin-1-yl]pyridine-4-carboxamides, structurally similar to the requested compound, revealed antidepressant and nootropic activities. These compounds showed significant effects in behavioral tests, suggesting potential as central nervous system active agents (Thomas et al., 2016).

Synthesis of Tetrahydropyrimidine Derivatives

N-(2-pyridyl)-6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide, a compound with a pyridinyl group like the requested chemical, was used as a key intermediate for synthesizing various tetrahydropyrimidine derivatives. These derivatives have potential applications in the development of new pharmacological agents (Fadda et al., 2013).

Pyridine Derivatives as Inhibitors

Studies on 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone demonstrated their effectiveness as inhibitors of CDP reductase activity and cytotoxicity against L1210 leukemia. These findings underline the significance of pyridine derivatives in therapeutic applications, especially in cancer treatment (Liu et al., 1996).

Capillary Electrophoresis for Quality Control

A study focused on nonaqueous capillary electrophoresis for the separation of imatinib mesylate and related substances, including compounds with a pyridinyl group, for quality control purposes. This method is significant for ensuring the purity and effectiveness of pharmaceuticals (Ye et al., 2012).

Synthesis and Evaluation of Imaging Agents

Research into pyridyloxypyridyl indole carboxamides, which are structurally related to the requested compound, showed high affinities for 5-HT2C receptors. These compounds, particularly one with high binding affinity, were used to develop PET imaging agents, highlighting the application of such compounds in neurological imaging (Zeng et al., 2018).

Ligand Conformation in Coordination Polymers

A study investigated the role of ligand conformation in the structural diversity of copper(II) and silver(I) coordination polymers containing an angular dipyridyl ligand. This research is relevant for understanding and designing new materials with specific properties (Yeh et al., 2008).

作用機序

Target of Action

The primary target of this compound is the Vascular endothelial growth factor receptor 2 (KDR) . KDR plays an essential role in the regulation of angiogenesis, vascular development, vascular permeability, and embryonic hematopoiesis . It promotes proliferation, survival, migration, and differentiation of endothelial cells .

Mode of Action

The activation of KDR leads to several signaling cascades, including the activation of PLCG1, MAPK1/ERK2, MAPK3/ERK1, the MAP kinase signaling pathway, and the AKT1 signaling pathway . These activations result in the reorganization of the actin cytoskeleton and promote the proliferation, survival, migration, and differentiation of endothelial cells .

Biochemical Pathways

The compound affects the biochemical pathways associated with angiogenesis and vascular development. The activation of KDR by the compound leads to the production of cellular signaling molecules diacylglycerol and inositol 1,4,5-trisphosphate, and the activation of protein kinase C . This results in the activation of several downstream effects, including the reorganization of the actin cytoskeleton and the promotion of endothelial cell proliferation, survival, migration, and differentiation .

Result of Action

The activation of KDR by the compound leads to several cellular effects. It promotes the proliferation, survival, migration, and differentiation of endothelial cells . This can lead to the regulation of angiogenesis, vascular development, and vascular permeability . .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

N-[(5-thiophen-3-ylpyridin-3-yl)methyl]-1H-indole-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3OS/c23-19(15-2-1-14-3-5-21-18(14)8-15)22-10-13-7-17(11-20-9-13)16-4-6-24-12-16/h1-9,11-12,21H,10H2,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSQFIXCLZLNZFP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CN2)C(=O)NCC3=CC(=CN=C3)C4=CSC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-1-isopropyl[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one](/img/structure/B2822148.png)

![N-((6-cyclopropylpyrimidin-4-yl)methyl)-2-(6,7-dimethyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2822149.png)

![5-[3-(furan-2-yl)-1H-pyrazol-5-yl]-3-(2-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2822156.png)

![N-[(2-Cyclobutyloxypyridin-4-yl)methyl]prop-2-enamide](/img/structure/B2822158.png)

![Methyl 4-[[3-[(4-methoxycarbonylbenzoyl)amino]pyridin-4-yl]carbamoyl]benzoate](/img/structure/B2822163.png)

![[(2-Phenylethyl)carbamoyl]methyl 3-fluoro-4-methoxybenzoate](/img/structure/B2822165.png)

![4-((3-(3-(methylthio)phenyl)-5,5-dioxido-2-oxohexahydro-1H-thieno[3,4-d]imidazol-1-yl)methyl)benzonitrile](/img/structure/B2822167.png)

![8-isopropyl-4-morpholinopyrido[2,3-d]pyrimidin-7(8H)-imine](/img/structure/B2822170.png)